molecular formula C15H11N3O3S B5855163 2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid

2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid

Cat. No. B5855163
M. Wt: 313.3 g/mol
InChI Key: NMDJFPIXSKAWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid, also known as PTA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have several unique properties that make it useful for a variety of research purposes, including its ability to selectively inhibit certain enzymes and its potential as a fluorescent probe.

Mechanism of Action

The mechanism of action of 2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid involves its ability to selectively bind to and inhibit the activity of PTPs. This inhibition leads to the modulation of various cellular signaling pathways, which can have a variety of downstream effects depending on the specific PTP being targeted.
Biochemical and Physiological Effects:
2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid has been found to have several biochemical and physiological effects, including its ability to selectively inhibit PTPs and its potential as a fluorescent probe. In addition, 2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid has been found to have antioxidant and anti-inflammatory properties, which may make it useful for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid in lab experiments include its selectivity for certain enzymes, its potential as a fluorescent probe, and its ability to modulate various cellular signaling pathways. However, there are also some limitations to using 2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research involving 2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid, including its further development as a therapeutic agent for diseases such as cancer and diabetes, its use as a tool for studying cellular signaling pathways, and its potential as a fluorescent probe for imaging techniques. Additionally, further research is needed to fully understand the mechanism of action of 2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid and to identify any potential side effects or limitations for its use in scientific research.

Synthesis Methods

The synthesis of 2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid involves the reaction of 2-hydroxy-4-aminobenzoic acid with 4-(3-pyridinyl)-1,3-thiazole-2-amine. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its use as a selective inhibitor of certain enzymes, such as protein tyrosine phosphatases (PTPs). PTPs play an important role in various cellular signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer and diabetes. By selectively inhibiting PTPs, 2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid has the potential to be developed into a novel therapeutic agent for these diseases.

properties

IUPAC Name

2-hydroxy-4-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c19-13-6-10(3-4-11(13)14(20)21)17-15-18-12(8-22-15)9-2-1-5-16-7-9/h1-8,19H,(H,17,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDJFPIXSKAWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645350
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Hydroxy-4-(4-pyridin-3-yl-thiazol-2-ylamino)-benzoic acid

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